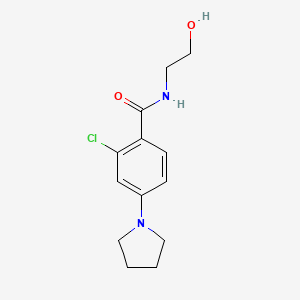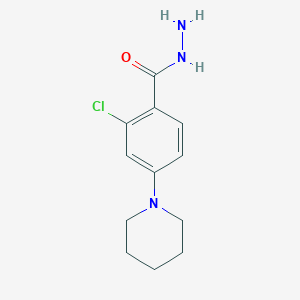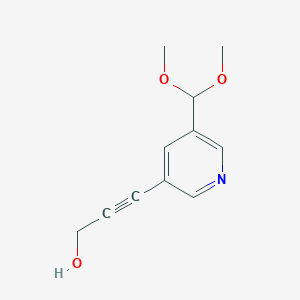
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol is a chemical compound that features a pyridine ring substituted with dimethoxymethyl and propynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a formylation reaction followed by methylation using reagents such as dimethyl sulfate.
Attachment of the Propynyl Group: The propynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: May be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
相似化合物的比较
Similar Compounds
3-(5-Methoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with one less methoxy group.
3-(5-Dimethylaminomethyl-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of dimethoxymethyl.
3-(5-Hydroxymethyl-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with a hydroxymethyl group instead of dimethoxymethyl.
Uniqueness
The presence of the dimethoxymethyl group in 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol provides unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
属性
IUPAC Name |
3-[5-(dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(15-2)10-6-9(4-3-5-13)7-12-8-10/h6-8,11,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNCFUDIOYSJRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#CCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640083 |
Source


|
| Record name | 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-64-3 |
Source


|
| Record name | 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1324914.png)



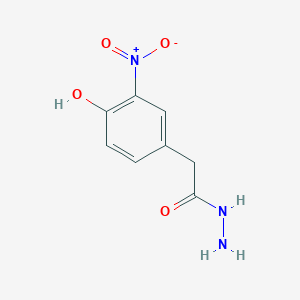
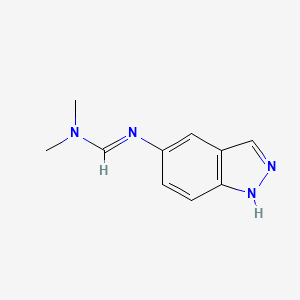
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
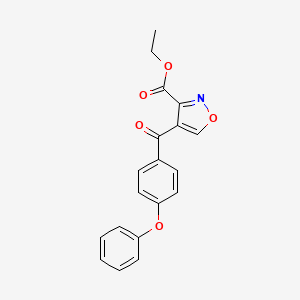
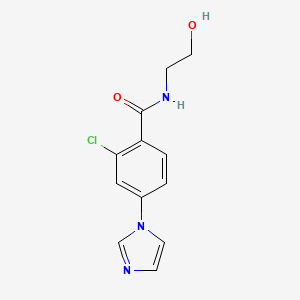
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide](/img/structure/B1324927.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
